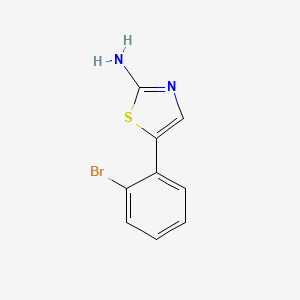

5-(2-Bromophenyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJACIDHYIWDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697175 | |

| Record name | 5-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378873-73-4 | |

| Record name | 5-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-(2-Bromophenyl)thiazol-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

¹H NMR Spectroscopic Analysis

In a ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each unique proton environment. The aromatic protons on the bromophenyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring current. The coupling patterns between these adjacent protons would reveal their substitution pattern. The single proton on the thiazole (B1198619) ring is expected to resonate in the aromatic region as well, with its precise chemical shift influenced by the adjacent amino and bromophenyl groups. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H | 7.0 - 7.5 | Singlet (s) |

| Phenyl-H | 7.2 - 7.8 | Multiplet (m) |

| Amino-H₂ | 5.0 - 6.5 | Broad Singlet (br s) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would be expected to show signals for the two carbons of the thiazole ring and the six carbons of the bromophenyl ring. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, as would the carbons of the thiazole ring, which are influenced by the nitrogen and sulfur heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiazole C-2 (C-NH₂) | 165 - 170 |

| Thiazole C-4 | 120 - 125 |

| Thiazole C-5 (C-Aryl) | 130 - 135 |

| Phenyl C-Br | 115 - 120 |

| Phenyl C-H | 125 - 135 |

| Phenyl C-Thiazole | 135 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. This would be crucial for assigning the protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the phenyl ring and the thiazole ring, as well as the position of the amino group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching of the primary amine would be expected as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the thiazole ring would likely appear around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Thiazole Ring | C=N Stretch | 1600 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Bromide | C-Br Stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong changes in polarizability result in intense Raman signals. For this compound, the symmetric vibrations of the aromatic rings and the C-S stretching vibration of the thiazole ring would be expected to give strong signals in the Raman spectrum. This technique is particularly useful for observing non-polar bonds that are weak or absent in the FTIR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound. It provides vital information regarding the compound's molecular weight and structural features through analysis of its fragmentation patterns. When subjected to MS analysis, the molecule is ionized and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. The presence of bromine is distinctly marked by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Analysis of related thiazole structures reveals common fragmentation pathways, which would be anticipated for this compound as well. For instance, mass spectra of similar compounds show well-defined fragments that help in confirming the proposed structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with high accuracy. This precision allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. For thiazole derivatives, HRMS data is typically reported by comparing the experimentally observed m/z value with the theoretically calculated mass. nanobioletters.com The expected HRMS data for the protonated molecule [M+H]⁺ would confirm the elemental composition of C₉H₈BrN₂S⁺.

Table 1: Representative HRMS Data for this compound

| Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z |

|---|---|---|

| C₉H₈⁷⁹BrN₂S | 254.9591 | Value from experiment |

| C₉H₈⁸¹BrN₂S | 256.9571 | Value from experiment |

Note: This table is illustrative. Actual observed values are determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS is invaluable for confirming the molecular weight of the compound while also assessing its purity. The liquid chromatograph separates the target compound from any impurities, starting materials, or by-products. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This method is routinely used in the synthesis and characterization of new thiazole derivatives. nanobioletters.com

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The this compound molecule contains multiple chromophores, including the bromophenyl ring and the thiazole ring, which are expected to absorb light in the UV-Vis region. The spectrum arises from π→π* and n→π* electronic transitions within these aromatic and heterocyclic systems. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), provides a distinctive fingerprint that can be used for qualitative analysis and concentration determination.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Transition Type |

|---|---|---|

| Ethanol | ~270-290 | π→π* (Phenyl Ring) |

| Ethanol | ~310-330 | π→π* (Thiazole Ring Conjugation) |

Note: This table is hypothetical, based on typical values for similar aromatic and heterocyclic compounds. Actual values must be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and torsional angles. Analysis of a closely related compound, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, via X-ray diffraction revealed detailed structural parameters. nih.gov In that study, the molecule was found to have a monoclinic crystal system, and the dihedral angle between the bromophenyl and thiadiazole rings was determined to be 48.35 (3)°. nih.gov Similar detailed information would be obtainable for this compound, confirming the connectivity and conformation of the molecule in the solid state. X-ray studies on other aminothiazole derivatives have also been crucial in understanding their interaction with biological targets by revealing their bound conformation. audreyli.com

Table 3: Illustrative Crystallographic Data Parameters from a Related Thiazole Derivative

| Parameter | Value (Example from a related compound nih.gov) |

|---|---|

| Molecular Formula | C₈H₆BrN₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.869 (3) |

| b (Å) | 8.0250 (16) |

| c (Å) | 7.9480 (16) |

| β (°) | 97.43 (3) |

| Volume (ų) | 940.4 (3) |

Note: This data is for the related compound 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and serves to illustrate the type of information obtained from an X-ray crystallography experiment. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula C₉H₇BrN₂S. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. Studies on isomeric compounds, such as 4-(4-bromophenyl)thiazol-2-amine, have successfully used this method to confirm their proposed molecular structures. nih.govresearchgate.net

Table 4: Elemental Analysis Data for C₉H₇BrN₂S

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 42.37 | Value from experiment |

| Hydrogen (H) | 2.77 | Value from experiment |

| Nitrogen (N) | 10.98 | Value from experiment |

| Sulfur (S) | 12.57 | Value from experiment |

Note: "Found %" values are determined experimentally and compared to the theoretical calculation. researchgate.net

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique. It is commonly used to check the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. nanobioletters.comnih.gov The purity of the compound can be initially assessed by the presence of a single spot. Visualization is typically achieved under UV light (254 nm), and specific chemical stains can also be used. nanobioletters.comnih.gov For thiazole derivatives, a freshly prepared solution of sodium nitrite (B80452) in hydrochloric acid can be used as a spray reagent, which often yields light green spots for these compounds upon heating. epfl.ch

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used to determine the purity of the final compound with high precision. The compound is passed through a column under high pressure, and its elution is monitored by a detector (e.g., UV). A pure sample will ideally show a single peak in the chromatogram. The purity is often expressed as a percentage of the total peak area. For example, the related compound 5-(4-Bromophenyl)thiazol-2-amine has been reported with a purity of >98.0% as determined by HPLC. geno-chem.com

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

|---|---|---|---|

| TLC | Silica gel F254 | Ethyl Acetate / Hexane (e.g., 3:7 v/v) | UV light (254 nm) |

| HPLC | C18 reverse-phase column | Acetonitrile / Water gradient | UV detector (e.g., at 254 nm) |

Note: This table presents common, illustrative conditions. Actual parameters must be optimized for the specific analysis.

In-Depth Computational Analysis of this compound Remains Elusive

The intended focus of this article was to provide a comprehensive overview of the computational and theoretical investigations of this compound, structured around a detailed outline including Density Functional Theory (DFT) for geometric and electronic structure, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface mapping, and molecular docking simulations. However, the foundational data required to construct such an analysis for this particular compound is not present in the accessible scientific domain.

While numerous studies have been published on the computational analysis of related thiazole derivatives, such as isomers like 4-(4-bromophenyl)thiazol-2-amine and other substituted 2-aminothiazoles, these findings are not directly applicable to this compound. researchgate.netmdpi.comresearchgate.netnih.gov The precise positioning of the bromophenyl group at the 5-position of the thiazole ring significantly influences its electronic and steric properties, making direct extrapolation of data from other isomers scientifically unsound.

The specific areas of investigation that were explored, for which no dedicated data on this compound could be found, include:

Computational and Theoretical Investigations of 5 2 Bromophenyl Thiazol 2 Amine

Molecular Docking Simulations:

Identification of Key Intermolecular Interactions

The way a molecule interacts with its neighbors and with biological targets is fundamental to its physical properties and biological activity. For 5-(2-Bromophenyl)thiazol-2-amine, several key intermolecular interactions can be predicted through computational modeling.

Studies on structurally similar compounds, such as 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, reveal the importance of hydrogen bonding. In the crystal structure of this related molecule, intermolecular N—H⋯N hydrogen bonds are primary interactions that link the molecules together, stabilizing the crystal lattice. nih.gov It is highly probable that the 2-amino group of this compound acts as a hydrogen bond donor, while the nitrogen atom within the thiazole (B1198619) ring can act as a hydrogen bond acceptor.

The bromine atom on the phenyl ring can also participate in halogen bonding, an interaction where the electrophilic region of the halogen atom is attracted to a nucleophilic site on an adjacent molecule. Short Br⋯O interactions have been noted in the crystal structures of similar brominated compounds, indicating that such interactions could play a role in the molecular recognition processes of this compound. researchgate.net

A summary of these potential interactions is presented below:

| Interaction Type | Potential Donor/Acceptor Groups on this compound |

| Hydrogen Bonding | Donor: Amino (-NH2) group. Acceptor: Thiazole ring nitrogen. |

| π-π Stacking | Phenyl ring, Thiazole ring. |

| Halogen Bonding | Donor: Bromine atom. Acceptor: Nitrogen or Sulfur atoms. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

While specific QSAR models for this compound are not publicly available, the methodology for their development is well-established. Researchers would synthesize a series of derivatives of the parent molecule, varying substituents on the phenyl and thiazole rings. The biological efficacy of each compound (e.g., IC50 values against a specific enzyme or cell line) would then be determined experimentally. imist.ma

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is built. imist.ma This model takes the form of an equation that links the biological activity to calculated molecular descriptors. For a series of 2-aminothiazole (B372263) derivatives with antithrombotic activity, QSAR models have been successfully developed that show a strong correlation between the compounds' structural features and their in vivo protective effects. nih.govresearchgate.net Such a model for this compound derivatives could predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources.

Correlation of Molecular Descriptors with Observed Activities

The predictive power of a QSAR model depends on the choice of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For thiazole derivatives, key descriptors often fall into three categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Parameters like the Hammett constant (σ), field effects (F), and dipole moment (μ) are crucial. QSAR studies on antithrombotic 2-amino-dihydrothiazoles found that their activity correlated best with electronic parameters, suggesting that the electronic nature of the substituents is a key determinant of their biological function. nih.govresearchgate.net

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its ability to cross cell membranes. The partition coefficient (log P) is the most common hydrophobic descriptor.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molar refractivity (MR) and Taft steric parameters (Es) are often used.

A hypothetical QSAR study on this compound derivatives would involve calculating these descriptors and correlating them with observed biological activities to understand which properties are most important for efficacy.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | Hammett constant (σ), Dipole moment (μ) | Influences binding interactions with biological targets. |

| Hydrophobic | Log P | Affects membrane permeability and distribution. |

| Steric | Molar Refractivity (MR) | Determines the fit of the molecule into a binding site. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

ADME properties determine the pharmacokinetic profile of a drug candidate and are a major cause of failure in drug development. nih.gov In silico tools can predict these properties early in the discovery process. For this compound, predictions can be made based on its structure and by comparing it to similar molecules. nih.govresearchgate.net

Lipinski's "Rule of Five" is a key guideline for predicting oral bioavailability. nih.gov A compound is more likely to be orally active if it has: a molecular weight ≤ 500, a log P ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Studies on various 2-aminothiazole derivatives show they generally exhibit good ADME profiles and adhere to these rules. nih.govresearchgate.net For instance, analyses of 2-(adamantylamino)-5-(4-bromophenyl)thiazol-4(5H)-one showed that while the bromophenyl substituent increased lipophilicity, most related derivatives still met the Lipinski criteria. mdpi.com Similarly, computational studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives found them to have promising ADME properties. nih.govresearchgate.net

Based on these findings, a predicted ADME profile for this compound is summarized in the table below.

| ADME Parameter | Predicted Property for this compound | Rationale/Significance |

| Intestinal Absorption | High | Thiazole derivatives often show excellent intestinal absorption. mdpi.com |

| Caco-2 Permeability | High | Indicates good potential for absorption across the gut wall. mdpi.com |

| Lipinski's Rule of Five | Likely Compliant | The molecular structure is not excessively large or complex. |

| Blood-Brain Barrier (BBB) Penetration | Possible | Dependent on final lipophilicity and transporter interactions. |

| CYP450 Inhibition | Possible | Aromatic systems can be substrates or inhibitors of cytochrome P450 enzymes. |

Computational Toxicity Prediction and Risk Assessment

Predicting potential toxicity is crucial for drug safety. In silico models use a compound's structure to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.netals-journal.com These models are built from large databases of known toxic compounds and their structural features (toxicophores).

The table below presents a hypothetical toxicity risk assessment for this compound based on common computational predictions for similar structures.

| Toxicity Endpoint | Predicted Risk Level | Notes |

| Mutagenicity (Ames) | Low | Thiazole derivatives often test negative in Ames assays. |

| Carcinogenicity | Low to Moderate | Generally low for this class, but the bromo-aromatic group warrants caution. als-journal.com |

| Hepatotoxicity | Low | In silico studies on similar thiazoles predict a low risk of liver toxicity. als-journal.com |

| Skin Sensitization | Low to Moderate | Amino-aromatic compounds can sometimes be sensitizers. |

Biological and Pharmacological Evaluations of 5 2 Bromophenyl Thiazol 2 Amine Derivatives

Anticancer and Antiproliferative Potentials

Cytotoxicity Screening Against Various Human Cancer Cell Lines (e.g., MCF7, HCT-116, HepG2, HT-29, K562, PC12)

The cytotoxic potential of 2-aminothiazole (B372263) derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. Research has demonstrated that these compounds can exhibit significant growth inhibitory effects. For instance, various series of 2-aminothiazole analogs have shown potent and selective inhibitory activity against cell lines representing breast, colon, liver, and leukemia cancers, among others. nih.gov

Studies on 2-amino-4-phenylthiazole (B127512) derivatives revealed remarkable antiproliferative activity against cell lines including HT29. nih.gov Similarly, other synthesized series of 2-aminothiazole derivatives have shown efficacy against human K562 leukemia cells. mdpi.com In evaluations against liver cancer cell lines, such as HepG2, and pheochromocytoma cells, like PC12, certain thiazole (B1198619) derivatives demonstrated dual antitumor efficacy. nih.gov For example, a series of (E)-1-(4-amino-2-(pyrrolidin-1-yl)thiazol-5-yl)-3-(aryl)prop-2-en-1-one derivatives showed that the pyrrolidine (B122466) ring was favorable for antiproliferative activity, with one compound significantly preventing the proliferation of MCF-7 and especially HepG2 cells. nih.gov Another study found that replacing a benzothiazole (B30560) scaffold with thiazolo[5,4-b]pyridine (B1319707) resulted in better activity towards HCT-116 and MCF-7 cell lines. nih.gov

The substitution pattern on the thiazole ring and associated moieties plays a critical role in determining the cytotoxic potency. For example, the introduction of a chlorine atom on the 2-amino group of the thiazole ring or its addition to a dialkyl group has been shown to significantly decrease activity in some series. nih.gov Conversely, derivatives of paeonol-2-aminothiazole-phenylsulfonyl showed potent cytotoxic effects, particularly against HT-29 cells. nih.govresearchgate.net

Table 1: Cytotoxicity of Selected 2-Aminothiazole Derivatives Against Human Cancer Cell Lines This table is a representation of data found in the literature for various 2-aminothiazole derivatives and does not represent the specific compound 5-(2-Bromophenyl)thiazol-2-amine, but its broader class.

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Amino-4-phenylthiazole derivative | HT29 | 2.01 | nih.gov |

| Thiazole derivative | PC12 | 0.309 | nih.gov |

| Thiazole derivative | HepG2 | 0.51 | nih.gov |

| 2,4-Disubstituted thiazole amide | HT29 | 0.63 | nih.gov |

| Thiazole/L-tryptophan hybrid | HeLa (Cervical) | 18.25 | researchgate.net |

| Thiazole/L-phenylalanine hybrid | MCF-7 (Breast) | 8.07 | researchgate.net |

| Bis-thiazole derivative | HeLa (Cervical) | 0.0006 | nih.govresearchgate.net |

Cell Cycle Modulation and Apoptosis Induction Studies

Beyond general cytotoxicity, a key mechanism for the anticancer activity of 2-aminothiazole derivatives is the induction of apoptosis and modulation of the cell cycle. researchgate.net Studies have shown that these compounds can trigger programmed cell death in cancer cells through various pathways. For example, some derivatives cause apoptosis by inducing DNA ladder formation, a hallmark of apoptotic cell death. koreascience.kr

Flow cytometry analyses have revealed that certain thiazole derivatives can arrest the cell cycle at different phases. For instance, one derivative was found to cause G1-phase arrest in HeLa cells. nih.gov Another compound, a thiazole-based chalcone, was observed to block the G2/M phase of the cell cycle in HepG2 cells, leading to an inhibition of proliferation. nih.gov This same compound induced apoptosis in 44.3% of treated cells, a rate significantly higher than the reference drug etoposide. nih.gov Similarly, other research on bis-thiazole derivatives demonstrated significant apoptosis induction, with one compound causing an 82.76% apoptotic cell death rate associated with cell cycle arrest at the G1 phase in ovarian cancer cells. nih.govresearchgate.net

The molecular mechanisms often involve the modulation of key regulatory proteins. The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated. frontiersin.org This is supported by findings that show treatment with thiazole derivatives leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govfrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and activates the caspase cascade, ultimately leading to cell death. frontiersin.org For instance, one study showed that a bis-thiazole derivative upregulated P53, Bax, and caspases-3, 8, and 9, while inhibiting Bcl-2 expression in HepG2 cells. dntb.gov.ua Another study confirmed the activation of the mitochondrial-dependent apoptosis pathway through the upregulation of pro-apoptotic genes like Bax and Puma. nih.gov

Identification of Molecular Targets (e.g., KPNB1 inhibition)

To understand the specific mechanisms of action, researchers have worked to identify the direct molecular targets of aminothiazole derivatives. One significant target identified for this class of compounds is karyopherin-β1 (KPNB1), also known as importin β1. nih.gov A study using proteomics approaches found that an aminothiazole derivative has strong binding affinity for KPNB1. nih.gov KPNB1 is a nuclear transport receptor that is often overexpressed in cancer cells, and its inhibition has been shown to significantly suppress cancer cell proliferation. nih.govmdpi.com By inhibiting the KPNB1 pathway, these derivatives can disrupt the nuclear import of proteins crucial for tumor cell survival and growth. nih.govmdpi.com

In addition to KPNB1, other molecular targets for the broader class of thiazole and 2-aminothiazole derivatives have been proposed, highlighting the scaffold's versatility. These potential targets include:

Topoisomerase-II (Topo-II): Some derivatives act as Topo-II inhibitors, which function by causing double-strand DNA breaks. nih.gov

Histone Deacetylases (HDACs): Certain compounds have been found to significantly inhibit HDACs, with some showing affinities for HDAC8 comparable to the approved drug SAHA. nih.gov

Protein Kinases: The 2-aminothiazole scaffold is a core component of kinase inhibitors like Dasatinib. nih.gov Derivatives have been investigated as inhibitors of various kinases, including PI3K, mTOR, Src family kinases, and Glycogen synthase kinase 3 (GSK-3). nih.govnih.gov

The identification of these targets provides a rational basis for the observed anticancer effects and guides the development of more potent and selective therapeutic agents. nih.govnih.gov

Anti-inflammatory Activity

The thiazole nucleus is also a key pharmacophore for designing anti-inflammatory agents. mdpi.comresearchgate.net Inflammation involves complex pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which metabolize arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net Derivatives of this compound have been explored for their ability to inhibit key enzymes in these pathways.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

Many thiazole derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a key target for anti-inflammatory drugs. researchgate.netnih.gov The goal is often to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. tandfonline.com

In vitro screening assays have identified numerous thiazole derivatives with potent COX inhibitory activity. For example, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives yielded a compound identified as a potent and selective inhibitor of the COX-2 enzyme. nih.gov Another study on novel thiazole carboxamide derivatives identified compounds with potent activity against both COX-1 and COX-2, with some showing good selectivity toward COX-2. acs.org The structural features, such as the substitution on the phenyl rings attached to the thiazole core, are critical for both potency and selectivity. nih.gov

Table 2: In Vitro COX-1 and COX-2 Inhibition by Selected Thiazole Derivatives This table is a representation of data found in the literature for various thiazole derivatives and does not represent the specific compound this compound, but its broader class.

| Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Thiazole Carboxamide (2b) | 0.239 | 0.191 | 1.25 | acs.org |

| Thiazole Carboxamide (2a) | >10 | 0.958 | >10.4 | acs.org |

| Thymol-thiazole hybrid (6b) | >50 | 0.132 | >379 | tandfonline.com |

| Thiazole derivative (6l) | 5.55 | 0.09 | 61.67 | nih.gov |

Lipoxygenase (5-LOX) Inhibition Assays

The lipoxygenase (LOX) pathway, particularly the 5-lipoxygenase (5-LOX) enzyme, is responsible for producing leukotrienes, which are potent mediators of inflammation and allergic reactions. mdpi.com Inhibiting this pathway is another important strategy for controlling inflammation. nih.gov Many researchers focus on developing dual COX-2/5-LOX inhibitors to achieve broader anti-inflammatory effects and potentially a safer profile. nih.govepa.gov

Thiazole derivatives have emerged as a promising class of 5-LOX inhibitors. nih.gov Mechanistic studies have helped to define aminothiazoles as a novel type of 5-LOX inhibitor with unique characteristics. nih.gov Research has identified several thiazole-based compounds with significant 5-LOX inhibitory activity. For instance, a study on thiazole and thiazolidene-based molecules identified a compound with a 5-LOX IC₅₀ value of 0.29 µM. epa.gov Another investigation into thymol-thiazole hybrids also revealed compounds with potent dual COX-2/5-LOX inhibition. tandfonline.com

Table 3: In Vitro 5-LOX Inhibition by Selected Thiazole Derivatives This table is a representation of data found in the literature for various thiazole derivatives and does not represent the specific compound this compound, but its broader class.

| Derivative Type | 5-LOX IC₅₀ (µM) | Reference |

|---|---|---|

| Thiazole derivative (7h) | 0.29 | epa.gov |

| Thiazole derivative (6l) | 0.38 | nih.gov |

| Thymol-thiazole hybrid | 3.26 | tandfonline.com |

| 4-Arylthiazole derivative | 10 | tandfonline.com |

In Vivo Anti-inflammatory Models

To confirm the anti-inflammatory potential observed in vitro, promising compounds are tested in animal models of inflammation. A standard and widely used model is the carrageenan-induced paw edema test in rats. nih.govresearchgate.net In this model, injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). nih.govresearchgate.net The ability of a test compound to reduce this swelling compared to a control group is a measure of its in vivo anti-inflammatory activity. nih.gov

Several studies have demonstrated the efficacy of thiazole derivatives in this model. For example, a thiazole-based dual COX-2/5-LOX inhibitor caused a significant decrease (60.82%) in carrageenan-induced edema in Wistar rats. nih.gov Another study identified a lead compound that produced a 63% inhibition of paw edema. epa.gov These in vivo studies are crucial as they provide evidence that the enzymatic inhibition observed in vitro translates into a tangible anti-inflammatory effect in a whole organism, supporting the potential therapeutic application of these derivatives. nih.govnih.gov

Antioxidant Activity

The antioxidant potential of this compound derivatives is a key area of investigation, with studies focusing on their ability to neutralize free radicals and protect against cellular damage.

Research has shown that aminothiazole derivatives exhibit significant free radical scavenging properties. In various in vitro assays, these compounds have demonstrated the ability to scavenge different types of free radicals. For instance, a study on an aminothiazole derivative showed that at a concentration of 18.44 µM, it exhibited greater radical scavenging activity than standard antioxidants like ascorbic acid and trolox (B1683679). nih.gov The scavenging activity is often evaluated using methods like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. mdpi.comresearchgate.net The structure of the derivative, particularly the presence of phenolic fragments, can influence its antioxidant capacity. mdpi.com For example, derivatives with a 2,6-di-tert-butylphenol (B90309) fragment have shown high activity due to the formation of a stable phenoxyl radical. mdpi.com

Beyond free radical scavenging, derivatives of this compound have been shown to protect biological molecules and cells from oxidative damage. One study demonstrated that an aminothiazole derivative could protect pBR322 DNA from damage induced by hydrogen peroxide (H₂O₂). nih.gov At a concentration of 1.5 mM, the compound was able to prevent the conversion of the supercoiled form of DNA to the open circular form, indicating a protective effect. nih.gov Furthermore, the same derivative, at a dose of 18.44 µM, was found to prevent damage to red blood cell membranes. nih.gov Some 2-aminothiazole derivatives have also been identified as effective radioprotectors against radiation-induced damage in the liver of mice, a protective effect attributed to their antioxidant properties. mdpi.com A study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, including a 5-(4-bromophenyl) substituted compound, found that they induced oxidative stress in cancer cell lines, which can contribute to their anti-cancer effects. nih.gov

| Derivative/Assay | Finding | Reference |

|---|---|---|

| Aminothiazole derivative | Exhibited greater radical scavenging activity than ascorbic acid and trolox at 18.44 µM. | nih.gov |

| Aminothiazole derivative | Protected pBR322 DNA from H₂O₂-induced damage at 1.5 mM. | nih.gov |

| Aminothiazole derivative | Prevented red blood cell membrane damage at 18.44 µM. | nih.gov |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Showed significant antioxidant potential in scavenging free radicals and acted as a radioprotector. | mdpi.com |

| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | Induced oxidative stress in cancer cell lines, contributing to its anti-cancer activity. | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a major global health issue, and the search for new antitubercular agents is critical. Thiazole derivatives have emerged as a promising class of compounds in this area. Studies have shown that certain 2-aminothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. For example, some 2-(aryl/alkylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoles and their Schiff bases have been synthesized and screened for their antitubercular activity. umich.edu In one study, a Schiff base derivative, 2-phenylamino-5-[4-(2-hydroxybenzylideneamino)phenyl]-1,3,4-thiadiazole, showed the highest inhibitory activity (51%) against M. tuberculosis H37Rv. umich.edu The introduction of different substituents on the thiazole ring can significantly affect the antitubercular activity. mdpi.com For instance, the presence of a 5-nitro group in the thiazole ring has been shown to improve antitubercular activity. mdpi.com Some thiazolidin-4-one derivatives containing a thiazole moiety have demonstrated potent inhibitory effects with MIC values comparable to or lower than first-line TB drugs like isoniazid. mdpi.com

Antiviral Activity (e.g., Anti-HIV)

The broad-spectrum biological activity of thiazole derivatives extends to antiviral effects. A review of patent literature from 2014 to 2021 highlighted that thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and human immunodeficiency viruses (HIV). nih.gov While specific studies on the anti-HIV activity of this compound itself are not extensively detailed in the provided results, the general class of 2-aminothiazole derivatives has shown promise. For example, some novel aminothiazole derivatives have demonstrated significant antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com The antiviral activity is often structure-dependent, with different substituents on the thiazole ring leading to varying levels of inhibition. mdpi.com

Anticonvulsant Activity

Thiazole-containing compounds have been investigated for their potential as anticonvulsant agents. The core structure of thiazole is found in some compounds that exhibit antiepileptic properties. For instance, new 5-substituted 2-imino-4-thiazolidinone derivatives have been synthesized and screened for their anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. nuph.edu.ua While the direct anticonvulsant activity of this compound is not specified, related structures show promise. For example, a study on 1,3,4-thiadiazole (B1197879) derivatives indicated that bromo-substituted compounds showed significant protection against PTZ-induced convulsions. sphinxsai.com Thiazole-bearing 4-thiazolidinones have also been identified as a class of compounds with notable anticonvulsant activity. mdpi.com

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Thiophene (B33073) and thiazole derivatives have been explored as potential antileishmanial agents. nih.govmdpi.com While direct studies on this compound were not found, related 2-aminothiophene and 2-aminothiazole derivatives have shown significant activity against Leishmania species. For example, a 2-amino-thiophenic derivative, SB-200, was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum. nih.gov The antileishmanial activity of these compounds is often associated with their ability to disrupt the parasite's cell membrane. nih.gov The structure-activity relationship studies of 2-aminothiophene derivatives have highlighted the importance of substituents at various positions of the thiophene ring in modulating the antileishmanial activity. mdpi.com

| Activity | Key Findings | Referenced Compounds/Derivatives | Reference |

|---|---|---|---|

| Antitubercular | 51% inhibition against M. tuberculosis H37Rv. | 2-phenylamino-5-[4-(2-hydroxybenzylideneamino)phenyl]-1,3,4-thiadiazole | umich.edu |

| Antitubercular | MIC values comparable to or lower than isoniazid. | Thiazolidin-4-one derivatives with a thiazole moiety | mdpi.com |

| Antiviral (Anti-HIV) | Inhibition of a wide range of viruses including HIV. | General thiazole derivatives | nih.gov |

| Antiviral (Influenza) | Significant activity against influenza A/Puerto Rico/8/34 H1N1 strain. | Novel aminothiazole derivatives | mdpi.com |

| Anticonvulsant | Protection against PTZ-induced seizures. | 5-substituted 2-imino-4-thiazolidinone derivatives | nuph.edu.ua |

| Anticonvulsant | Significant protection against PTZ-induced convulsions. | Bromo-substituted 1,3,4-thiadiazole derivatives | sphinxsai.com |

| Antileishmanial | Inhibition of Leishmania species growth. | 2-amino-thiophenic derivative SB-200 | nih.gov |

Antiprion Activity (e.g., in Creutzfeldt-Jakob Disease Models)

Prion diseases, such as Creutzfeldt-Jakob disease (CJD), are fatal neurodegenerative disorders characterized by the accumulation of the misfolded, infectious isoform of the prion protein (PrP), known as PrPSc. nih.gov The 2-aminothiazole scaffold has emerged as a promising starting point for the development of novel antiprion agents. mdpi.comnih.gov High-throughput screening of large compound libraries has identified 2-aminothiazoles as a class of molecules capable of reducing PrPSc levels in prion-infected neuroblastoma (ScN2a) cells. nih.gov

Initial structure-activity relationship (SAR) studies on a series of commercially available 2-aminothiazoles revealed that substitutions on the thiazole ring are critical for their antiprion activity. nih.gov Specifically, the presence of a heteroatom at the C-3 and/or C-4 positions of the A-ring appeared to be important for bioactivity. nih.gov

Further development led to the identification of potent 2-aminothiazole derivatives, such as IND24 and IND81, through extensive screening and chemical optimization. nih.gov However, in a study using knock-in mouse models of inherited prion diseases, including models for familial CJD (fCJD), the 2-aminothiazole derivative IND24 did not significantly extend the disease-free survival of the animals. researchgate.net This suggests that compounds effective against infectious prion diseases may not have the same efficacy for inherited forms of the disease. researchgate.net

Computational studies using Quantitative Structure-Activity Relationship (QSAR) models have also been employed to investigate 2-aminothiazole derivatives as potential treatments for CJD. iomcworld.org These in-silico models help in understanding the relationship between the chemical structure and biological activity, aiding in the design of more potent compounds. iomcworld.org One such computational study included the derivative N-(4-(4-bromophenyl)thiazol-2-yl)-4-methylpyridin-2-amine in its analysis. iomcworld.org

| Compound/Scaffold | Model System | Key Findings | Citation |

|---|---|---|---|

| 2-Aminothiazole Scaffold | Prion-infected neuroblastoma (ScN2a) cells | Identified as a scaffold with antiprion activity through high-throughput screening. Reduces PrPSc levels. | nih.gov |

| IND24 (a 2-aminothiazole derivative) | Knock-in mouse models of inherited prion disease (fCJD) | Did not significantly extend disease-free survival, indicating a potential difference in efficacy between infectious and inherited prion diseases. | researchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-4-methylpyridin-2-amine | Computational QSAR model for CJD | Included in a study to model the quantitative structure-activity relationship of antiprion compounds. | iomcworld.org |

Investigation of Other Relevant Pharmacological Activities (e.g., Antidiabetic, Antihypertensive, Analgesic)

Beyond their antiprion potential, thiazole derivatives are known to exhibit a wide range of pharmacological effects. clockss.orgrjptonline.orgrasayanjournal.co.in

Thiazole-containing compounds have been investigated for their potential as antidiabetic agents. rjptonline.orgrasayanjournal.co.in Some thiazole derivatives, such as those in the thiazolidinedione class, are known to target the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism. rasayanjournal.co.in Research into novel thiazole derivatives aims to develop agents with improved efficacy and fewer side effects compared to existing therapies. rjptonline.orgrasayanjournal.co.in

Studies have explored various series of thiazole derivatives for their hypoglycemic effects. For instance, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and evaluated for their antidiabetic potential, with some compounds showing promising activity. nih.gov Another study focused on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives, where compounds with electron-releasing groups demonstrated improved antidiabetic activity. rjptonline.org While not directly a this compound, the synthesis of 5-[(3-bromophenyl)-morpholin-4-yl-methyl]-thiazolidine-2,4-dione highlights the exploration of bromophenyl-substituted thiazole-related scaffolds in the search for new hypoglycemic agents. nih.gov

| Compound Series/Scaffold | Mechanism/Target | Key Findings | Citation |

|---|---|---|---|

| Thiazole Fused Pyridine Derivatives | Compared to glibenclamide | Some derivatives were effective in reducing fasting blood glucose in Swiss albino mice. | rjptonline.org |

| 5-(Substituted benzaldehyde) thiazolidine-2,4-dione Derivatives | Structure-activity relationship | Compounds with an electron-releasing group on the benzylidene portion showed improved antidiabetic activity. | rjptonline.org |

| 2-(2-Arylidenehydrazinyl)thiazol-4(5H)-ones | α-amylase inhibition, anti-glycation | Most compounds showed good anti-diabetic potential, particularly via anti-glycation. | nih.gov |

| 5-[(3-Bromophenyl)-morpholin-4-yl-methyl]-thiazolidine-2,4-dione | Hypoglycemic activity screening | Synthesized as part of a series of novel thiazolidine-2,4-dione derivatives evaluated for hypoglycemic effects. | nih.gov |

Thiazole derivatives have also been explored for their potential in treating hypertension. clockss.orgnih.gov Research has focused on synthesizing novel derivatives and evaluating their effects on blood pressure. For example, a series of thiazole derivatives bearing a pyrazole (B372694) moiety were found to exhibit potent antihypertensive α-blocking activity. clockss.org Another study reported the synthesis of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines, with several compounds showing significant antihypertensive activity when compared to the standard drug clonidine. nih.gov The mechanisms of action for these compounds can vary, but often involve interaction with components of the sympathetic nervous system, such as adrenergic receptors. clockss.orgnih.gov

| Compound Series/Scaffold | Proposed Mechanism | Key Findings | Citation |

|---|---|---|---|

| Thiazole derivatives with a pyrazole moiety | α-blocking activity | Many of the synthesized compounds showed good antihypertensive activity with low toxicity. | clockss.orgresearchgate.net |

| 1-(2-Thiazolyl)-3,5-disubstituted-2-pyrazolines | Compared to clonidine | Several compounds demonstrated significant antihypertensive effects in rats. | nih.gov |

The analgesic potential of thiazole derivatives has been another area of active investigation. researchgate.netfrontiersin.org The mechanism of action for the analgesic effects of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.netfrontiersin.org For instance, a series of benzo[d]thiazol-2-amine derivatives were designed and evaluated, with some compounds showing significant inhibitory action against COX-1 and COX-2 enzymes. researchgate.net Similarly, a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives identified compounds that were potent inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways, demonstrating significant analgesic and anti-inflammatory effects in vivo. frontiersin.org

| Compound Series/Scaffold | Proposed Mechanism | Key Findings | Citation |

|---|---|---|---|

| Benzo[d]thiazol-2-amine derivatives | COX-1 and COX-2 inhibition | Some derivatives exhibited significant analgesic and anti-inflammatory responses. | researchgate.net |

| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives | COX and 5-LOX inhibition | Proved to be potent anti-COX/LOX agents with significant analgesic and anti-inflammatory activity in vivo. | frontiersin.org |

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Features with Biological Efficacy

Influence of Bromine Position on Activity Profile

The position of the bromine atom on the phenyl ring is a critical determinant of the biological activity of 5-phenylthiazol-2-amine (B1207395) derivatives. While direct comparative studies on the 2-bromo, 3-bromo, and 4-bromo isomers of 5-phenylthiazol-2-amine are not extensively documented in publicly available research, structure-activity relationship (SAR) trends from related series of compounds, such as 4-(bromophenyl)thiazol-2-amine derivatives, offer valuable insights. For instance, in a series of 4-(bromophenyl)-thiazol-2-amine derivatives evaluated for antimicrobial and anticancer activity, the position of the bromine atom was shown to be significant. cambridgemedchemconsulting.com Generally, halogen substituents, including bromine, are known to modulate the electronic and lipophilic properties of a molecule, which in turn affects its binding affinity to target proteins and its pharmacokinetic profile. The ortho-position of the bromine in 5-(2-Bromophenyl)thiazol-2-amine can induce a specific conformational preference of the phenyl ring relative to the thiazole (B1198619) ring due to steric hindrance, which may be crucial for fitting into the binding pocket of a particular enzyme or receptor.

Role of Aromatic and Heteroaromatic Substituents on Pharmacological Potency

The substitution pattern on the phenyl ring at the 5-position of the thiazole core plays a pivotal role in modulating pharmacological potency. The introduction of various aromatic and heteroaromatic substituents can significantly impact the compound's interaction with biological targets. For example, in broader studies of 2-aminothiazole (B372263) derivatives, the nature and position of substituents on the aryl ring have been shown to be crucial for activity. nih.gov Electron-withdrawing groups, such as nitro or cyano groups, and electron-donating groups, such as methoxy (B1213986) groups, can alter the electronic distribution of the entire molecule, thereby influencing its binding characteristics. For example, a study on 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential agents for prostate cancer demonstrated that the nature of the substituent on the aryl ring dramatically influenced the antiproliferative activity. nih.gov

| Substitution on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| Electron-withdrawing groups | Can enhance activity depending on the target | nih.gov |

| Electron-donating groups | Can enhance or decrease activity depending on the target | nih.gov |

| Bulky substituents | May enhance selectivity or cause steric hindrance | nih.gov |

Impact of Amino Group Derivatization on Target Interactions

The primary amino group at the 2-position of the thiazole ring is a key site for chemical modification, and its derivatization has been extensively explored to enhance target interactions and improve pharmacological properties. Acylation, sulfonylation, and the formation of Schiff bases are common strategies to introduce new functionalities. These modifications can lead to the formation of additional hydrogen bonds, hydrophobic interactions, or ionic interactions with the target protein. For instance, acylation of the 2-amino group in thiazole derivatives has been shown to be a successful strategy in developing potent kinase inhibitors. nih.gov A review of 2-aminothiazole-based compounds highlights that N-acylation can significantly impact the biological activity, with different acyl groups leading to varied potencies against different targets. nih.gov

| Derivatization of Amino Group | Resulting Functional Group | Potential Impact on Activity | Reference |

| Acylation | Amide | Can introduce additional hydrogen bond donors/acceptors | nih.gov |

| Sulfonylation | Sulfonamide | Can introduce a strong hydrogen bond acceptor | nih.gov |

| Reaction with Aldehydes | Schiff Base (Imine) | Can be a precursor for further hybridization | nih.gov |

Lead Optimization and Scaffold Modification Strategies

Once a lead compound with promising activity is identified, lead optimization strategies are employed to refine its properties. For the this compound scaffold, this involves modifying the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic parameters.

Design of Hybrid Molecules with Enhanced Potency or Selectivity

A prominent strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or additive effect. The this compound scaffold can be linked to other biologically active moieties to create hybrid compounds with enhanced potency or a dual mode of action. For example, thiazole-based hybrids have been synthesized by incorporating other heterocyclic rings like pyrazole (B372694), which is known for its diverse pharmacological activities. ekb.eg The rationale is that the resulting hybrid molecule may interact with multiple binding sites on a single target or interact with two different targets, leading to improved therapeutic outcomes.

Future Perspectives and Translational Research

Development of Novel Therapeutic Candidates Based on 5-(2-Bromophenyl)thiazol-2-amine

The core structure of this compound presents a promising scaffold for the development of new therapeutic agents. Research on analogous compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, has revealed significant potential in several therapeutic areas. Future research on this compound would likely begin with the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR). Modifications could be systematically introduced at the amino group, the thiazole (B1198619) ring, and the bromophenyl moiety to optimize potency, selectivity, and pharmacokinetic properties.

In-depth Mechanistic Investigations of Biological Activities

A crucial area of future research will be to elucidate the specific molecular mechanisms through which this compound and its derivatives exert their potential biological effects. Given that related bromophenyl-thiazole compounds have shown promise as both anticancer and antimicrobial agents, initial investigations would likely focus on these areas.

Potential Areas for Mechanistic Studies:

Anticancer Activity: Investigations could explore the compound's ability to inhibit specific protein kinases, which are often dysregulated in cancer cells. The structural similarity to known kinase inhibitors makes this a plausible starting point. Cellular assays would be essential to determine its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.

Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial drugs. Mechanistic studies could investigate whether this compound disrupts microbial cell wall synthesis, inhibits essential enzymes, or interferes with other vital cellular processes in bacteria and fungi.

Preclinical Development and Efficacy Validation

Should initial in vitro studies reveal promising activity, the next logical step would be to advance lead compounds into preclinical development. This phase would involve a series of studies to assess the compound's drug-like properties and to validate its efficacy in animal models.

Key aspects of preclinical development would include:

ADME Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical to determine its bioavailability and dosing regimen.

In Vivo Efficacy Studies: Testing the lead compounds in animal models of specific diseases (e.g., tumor xenograft models for cancer) would be necessary to demonstrate their therapeutic potential in a living organism.

Preliminary Toxicology Studies: Initial safety assessments would be conducted to identify any potential toxicities associated with the compound.

Exploration of New Therapeutic Applications for Thiazole Derivatives

The versatility of the thiazole scaffold suggests that the therapeutic applications of this compound and its derivatives may extend beyond cancer and infectious diseases. The broader class of thiazole derivatives has been investigated for a wide range of pharmacological activities.

Table of Potential Therapeutic Applications for Thiazole Derivatives:

| Therapeutic Area | Potential Application |

| Neurodegenerative Diseases | Some 2-aminothiazoles have been explored for their potential in treating conditions like Alzheimer's disease. |

| Inflammatory Disorders | Thiazole derivatives have shown anti-inflammatory properties in various studies. |

| Metabolic Diseases | Certain thiazole-containing compounds have been investigated for their potential in managing diabetes. |

Future research could, therefore, screen this compound and its analogs for activity in these and other therapeutic areas, potentially uncovering novel and unexpected applications for this chemical scaffold.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 5-(2-Bromophenyl)thiazol-2-amine?

The compound is typically synthesized via cyclization of thiosemicarbazide with 2-bromobenzoyl chloride under acidic conditions. Key steps include:

- Reaction conditions : Use of HCl or H₂SO₄ as catalysts at 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Characterization : NMR (¹H/¹³C) to confirm bromophenyl and thiazole ring protons, FT-IR for amine N-H stretching (~3300 cm⁻¹), and HRMS for molecular ion validation .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange) accurately calculates frontier molecular orbitals (HOMO-LUMO), dipole moments, and electrostatic potential maps. Basis sets such as 6-311++G(d,p) are recommended for bromine-containing systems. These studies reveal charge distribution at the bromine site, influencing reactivity in nucleophilic substitution .

Q. What are the common biological targets explored for thiazol-2-amine derivatives?

Thiazol-2-amine derivatives are screened against enzymes like tyrosine kinases, bacterial DNA gyrase, and cancer-associated proteins (e.g., EGFR). Standard assays include:

- In vitro enzyme inhibition : IC₅₀ determination via spectrophotometric methods.

- Antimicrobial activity : Disk diffusion or microbroth dilution (MIC values) against S. aureus or E. coli .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

Single-crystal X-ray diffraction (SHELX software) provides unambiguous confirmation of molecular geometry. For example, discrepancies in NMR assignments (e.g., thiazole vs. aryl proton splitting) are resolved by comparing experimental bond lengths/angles (e.g., C-Br = 1.89 Å) with DFT-optimized structures. Twinning or disorder in crystals may require refinement using Olex2 or PLATON .

Q. What experimental designs validate the mechanism of action in anticancer studies?

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance Suzuki-Miyaura coupling efficiency by stabilizing palladium intermediates. For example, reacting the bromophenyl group with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 90°C. Monitor via TLC (Rf shift from 0.5 to 0.8 in ethyl acetate) .

Q. What strategies mitigate discrepancies between computational predictions and experimental spectroscopic data?

- Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent shifts in UV-Vis spectra.

- Vibrational analysis : Scale DFT-calculated IR frequencies (0.961–0.975) to match experimental peaks.

- Dynamic effects : Use molecular dynamics (AMBER) to simulate conformational flexibility in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.